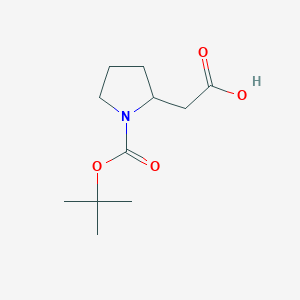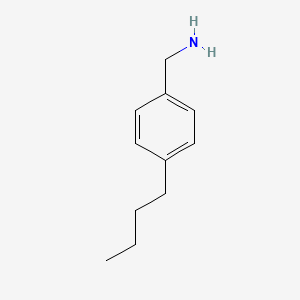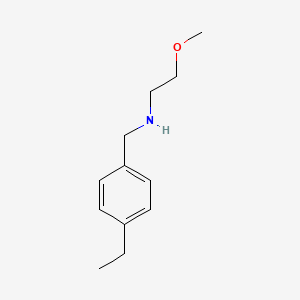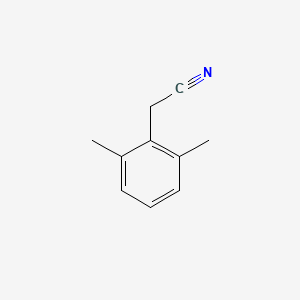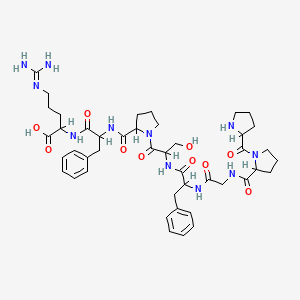
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Descripción general
Descripción
“Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” is an eight-membered oligopeptide comprising Arginine (Arg), Proline (Pro), Glycine (Gly), Phenylalanine (Phe), and Serine (Ser) residues joined in sequence . It is an analogue of bradykinin .
Synthesis Analysis
Peptides like “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” are synthesized through a process where the amino group on one amino acid molecule reacts with the carboxyl group on another, releasing a molecule of water and forming an amide linkage . This amide bond joining two amino acid units is called a peptide bond . The product molecule still has a reactive amino group on the left and a reactive carboxyl group on the right. These can react with additional amino acids to lengthen the peptide . The peptide “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” was the first biologically-active peptide to be synthesized by Merrifield using the new method of solid-phase peptide synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” is C35H52N10O9 . The molecular weight is 757.9 g/mol . The IUPAC name is (2 S )-1- [ (2 S )-2- [ [ (2 S )-2- [ [2- [ [ (2 S )-1- [ (2 S )-1- [ (2 S )-2-azaniumyl-5- (diaminomethylideneazaniumyl)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylate .
Chemical Reactions Analysis
The peptide “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” can undergo various chemical reactions. For instance, the amino group on one amino acid molecule can react with the carboxyl group on another, releasing a molecule of water and forming an amide linkage . This amide bond joining two amino acid units is called a peptide bond .
Aplicaciones Científicas De Investigación
Gastric Mucosal Barrier Enhancement
Peptides similar to your sequence have been shown to enhance gastric mucosal barrier function by inhibiting certain signaling pathways, which could reduce inflammatory responses and oxidative stress .
Anticancer Activity
Short cyclic peptides containing sequences like Pro-Pro-Phe-Phe have demonstrated cytotoxic and cytostatic effects in melanoma cells, suggesting potential applications in cancer treatment .
Solid-phase Peptide Synthesis (SPPS)
The sequence is reminiscent of bradykinin, which has been extensively studied in SPPS. This technique could be used to synthesize analogs of your peptide for various biological studies .
Nanomedicine
Peptides with the Phe-Phe motif have been used in nanomedicine for drug delivery, biomaterials, and therapeutic applications due to their self-assembly properties .
Mecanismo De Acción
Target of Action
The peptide sequence Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg is a variant of Bradykinin , a physiologically and pharmacologically active peptide of the kinin group of proteins . Bradykinin acts on two related G-protein-coupled receptors termed the bradykinin receptors .
Mode of Action
Bradykinin promotes inflammation . It causes arterioles to dilate (enlarge) via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also makes veins constrict, via prostaglandin F2 , thereby leading to leakage into capillary beds, due to the increased pressure in the capillaries .
Biochemical Pathways
The kinin–kallikrein system produces Bradykinin by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein . The system controls blood circulation and kidney function, and promotes inflammation and pain in pathological conditions .
Pharmacokinetics
It’s known that a class of drugs called angiotensin-converting-enzyme inhibitors (ace inhibitors) increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure lowering effect .
Action Environment
The action of Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, like Bradykinin, can be influenced by various environmental factors. For instance, the presence of ACE inhibitors can increase its levels by inhibiting its degradation
Direcciones Futuras
Peptide- and polypeptide-based materials have been designed and developed for enhanced and multifunctional imaging, due to their excellent biocompatibility and diverse biofunctionality . They have also been endowed with therapeutic functions for disease theranostics . This suggests that peptides like “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” could have potential applications in biomedical imaging and therapeutics in the future .
Propiedades
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-[[1-[3-hydroxy-2-[[3-phenyl-2-[[2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVXIPXTCBVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of bradykinin and how does it interact with it?
A1: Bradykinin primarily interacts with two G protein-coupled receptors: B1R (bradykinin receptor 1) and B2R (bradykinin receptor 2) []. The interaction triggers various downstream signaling cascades involving phospholipases, intracellular calcium mobilization, and the release of other mediators like prostaglandins, nitric oxide, and cytokines [, , ].
Q2: Does the Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence directly participate in receptor binding?
A2: While the entire bradykinin sequence is required for optimal B2R activation, research suggests that the C-terminal portion, including Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, plays a crucial role in receptor interaction [, ]. Modifications in this region significantly impact bradykinin's affinity and activity [, , ].
Q3: What are the physiological effects mediated by bradykinin through this interaction?
A3: Bradykinin induces a wide array of physiological responses, including vasodilation, increased vascular permeability, pain sensation, smooth muscle contraction, and inflammation. These effects are largely mediated by B2R activation [, , ].
Q4: What is the molecular weight of the Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence?
A4: The molecular weight of this octapeptide sequence is approximately 929.1 g/mol.
Q5: What spectroscopic techniques have been used to study the conformation of bradykinin and its fragments?
A5: Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and infrared spectroscopy have been extensively employed to characterize the conformational preferences of bradykinin and related peptides in various solvents [, , ]. These studies provided insights into the presence of β-turns, cis-trans isomerization of proline residues, and the influence of solvent environment on bradykinin's structure [, ].
Q6: How does the stability of bradykinin affect its potential for therapeutic applications?
A6: Bradykinin is rapidly degraded in vivo by enzymes like angiotensin-converting enzyme (ACE) and other kininases, limiting its therapeutic utility. This has led to the development of bradykinin analogs with enhanced enzymatic stability [, ].
Q7: How has computational chemistry been used to study bradykinin and design analogs?
A8: Molecular modeling techniques have been used to investigate the conformational flexibility of bradykinin, predict its interactions with receptors, and design analogs with altered pharmacological profiles [, ]. These simulations aid in understanding the structure-activity relationship of bradykinin and developing more potent and selective ligands [, ].
Q8: How do modifications within the Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence influence bradykinin activity?
A9: Studies using synthetic bradykinin analogs demonstrate that modifications within this C-terminal region significantly affect receptor binding and activity [, ]. For instance, substituting Pro7 with D-amino acids often leads to antagonistic properties [].
Q9: Can you provide examples of specific modifications and their effects?
A10: Replacing Pro7 with D-Phe enhances B2R antagonism []. Introducing bulky hydrophobic residues at the N-terminus can also modulate activity []. Furthermore, cyclization through specific residues can restrict conformational flexibility and alter receptor selectivity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



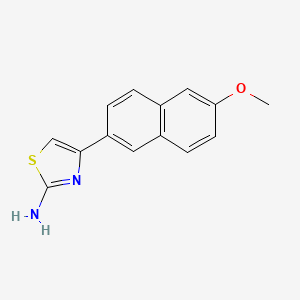

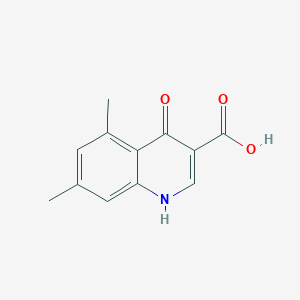

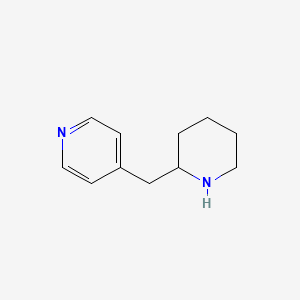
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

